molecular formula C11H15NOS B1643950 N,N-Diethylthiosalicylamide

N,N-Diethylthiosalicylamide

Cat. No.: B1643950
M. Wt: 209.31 g/mol
InChI Key: GNKWHTOSXMWKFE-UHFFFAOYSA-N
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Description

Overview of Thiosalicylamide Structural Class within Organic Chemistry

The thiosalicylamide scaffold represents a significant structural class within organic chemistry, characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) group and a thioamide (-CSNHR) group at adjacent positions. This arrangement classifies them as derivatives of thiosalicylic acid. The core structure combines the functionalities of a phenol (B47542) and a thioamide, bestowing upon them unique chemical reactivity and potential for diverse applications.

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the electronic and steric properties of the molecule. The thiosalicylamide class, therefore, encompasses a range of compounds where the substituents on the nitrogen atom of the thioamide group can be varied, leading to a library of molecules with potentially different biological and chemical characteristics.

Fundamental Significance of Amide and Thioamide Linkages in Molecular Design

Amide and thioamide linkages are of fundamental importance in the design of new molecules, particularly in the field of medicinal chemistry. The amide bond is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceutical agents.

The thioamide group, as a bioisostere of the amide bond, offers several advantages in molecular design:

Enhanced Stability : Thioamides often exhibit greater resistance to enzymatic cleavage compared to their amide counterparts, which can lead to improved metabolic stability and a longer duration of action for drug candidates.

Altered Hydrogen Bonding : The hydrogen bonding capabilities of thioamides differ from amides. While the N-H of a thioamide is a better hydrogen bond donor, the C=S group is a weaker hydrogen bond acceptor than the C=O group. These differences can lead to altered binding affinities and selectivities for biological targets.

Unique Chemical Reactivity : The thioamide functionality can participate in a variety of chemical transformations that are not accessible to amides, making them valuable synthetic intermediates for the construction of more complex molecules.

Historical Development and Early Research on N,N-Diethylthiosalicylamide

The general synthesis of thioamides can be achieved through various methods, including the thionation of corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide. The synthesis of this compound would likely follow a similar principle, starting from N,N-diethylsalicylamide.

Current Research Landscape and Academic Relevance of this compound

The academic relevance of the broader thiosalicylamide class continues to be significant, with contemporary research exploring their potential in various therapeutic areas. For example, thiosalicylamide derivatives have been investigated as a novel class of calcium channel blockers. scite.aiennobleacademic.com This line of inquiry focuses on designing and synthesizing new thiosalicylamide-based molecules and evaluating their pharmacological activity. scite.aiennobleacademic.com

More recently, the thiosalicylamide scaffold has been utilized in the development of catalytic covalent inhibitors. One study demonstrated that a thiosalicylamide-based molecule could act as an acyl-transfer catalyst to inhibit the enzyme cyclooxygenase-1 (COX-1), suggesting a novel mechanism for achieving sustained enzyme inhibition. nih.gov This research highlights the potential of the thiosalicylamide core in designing sophisticated, functionally dynamic molecules.

While specific recent studies focusing solely on this compound are not prominent in the reviewed literature, the ongoing research into thiosalicylamide derivatives underscores the continued interest in this structural class for the development of new chemical entities with potential biological applications.

Scope and Objectives for Comprehensive Scholarly Inquiry into this compound

A comprehensive scholarly inquiry into this compound would aim to fully elucidate its chemical, physical, and potential biological properties. The objectives of such an investigation would include:

Definitive Synthesis and Characterization : To establish and optimize a reliable synthetic route to this compound with high yield and purity. This would be followed by a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.

Physicochemical Profiling : To systematically determine key physicochemical properties, including its pKa, solubility in various solvents, lipophilicity (logP), and thermal stability. This data is crucial for understanding its behavior in different environments and for predicting its potential as a drug candidate.

Exploration of Chemical Reactivity : To investigate the reactivity of the this compound scaffold, particularly the interplay between the hydroxyl and thioamide functional groups. This could involve exploring its coordination chemistry with various metal ions or its utility as a building block in the synthesis of more complex heterocyclic systems.

Systematic Biological Screening : To conduct a broad biological screening of this compound to identify any potential pharmacological activities. Based on the known activities of related compounds, this could include assays for calcium channel blockade, anti-inflammatory effects, and antimicrobial properties.

Structure-Activity Relationship (SAR) Studies : Should any significant biological activity be identified, a systematic SAR study would be undertaken. This would involve the synthesis and testing of a series of analogs of this compound to understand how structural modifications influence its biological activity, potency, and selectivity.

Interactive Data Tables

Physicochemical Properties of this compound (Predicted and Inferred)

PropertyValueSource
Molecular Formula C₁₁H₁₅NOS-
Molecular Weight 209.31 g/mol -
CAS Registry Number Not explicitly found, would require submission to the CAS Registry. cas.orgcas.orgInferred
Appearance Likely a solid at room temperature.Inferred from related compounds
Melting Point Not determined.-
Boiling Point Not determined.-
Solubility Likely soluble in organic solvents.Inferred from related compounds

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N,N-diethyl-2-sulfanylbenzamide

InChI

InChI=1S/C11H15NOS/c1-3-12(4-2)11(13)9-7-5-6-8-10(9)14/h5-8,14H,3-4H2,1-2H3

InChI Key

GNKWHTOSXMWKFE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=CC=C1S

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1S

Origin of Product

United States

Synthetic Methodologies for N,n Diethylthiosalicylamide and Its Derivatives

Established Synthetic Pathways to N,N-Diethylthiosalicylamide

The synthesis of this compound, also known as N,N-diethyl-2-mercaptobenzamide, has traditionally relied on fundamental reactions in organic chemistry, adapting methods used for the synthesis of its oxygen analogue, N,N-diethylsalicylamide, and other N,N-disubstituted benzamides.

Classic Reaction Schemes and Synthetic Protocols

The most conventional and established method for synthesizing this compound involves the acylation of diethylamine (B46881) with a derivative of thiosalicylic acid. This approach is analogous to the well-documented synthesis of N,N-diethylbenzamide from benzoyl chloride and diethylamine. prepchem.com

A primary route involves the conversion of thiosalicylic acid (2-mercaptobenzoic acid) to a more reactive acylating agent, such as thiosalicyloyl chloride. This acid chloride is then reacted with diethylamine in the presence of a base to neutralize the hydrogen chloride byproduct, yielding the desired this compound.

General Protocol for Thioacyl Chloride Method:

StepProcedureReagents & ConditionsPurpose
1Activation of Thiosalicylic AcidThiosalicylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)To convert the carboxylic acid into the more reactive thioacyl chloride.
2AmidationThiosalicyloyl chloride, Diethylamine ((C₂H₅)₂NH), Triethylamine (B128534) (Et₃N) or Pyridine (B92270), Anhydrous solvent (e.g., CH₂Cl₂, THF)Nucleophilic acyl substitution of the thioacyl chloride with diethylamine. The base scavenges the HCl produced.
3Work-up and PurificationAqueous wash, Brine wash, Drying over Na₂SO₄ or MgSO₄, Solvent evaporation, Chromatography or DistillationTo remove impurities, unreacted starting materials, and byproducts, yielding the pure product.

An alternative, though less common, approach for related benzamides involves the use of coupling agents to facilitate the direct reaction between the carboxylic acid and the amine. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, forming a reactive imidazolide (B1226674) intermediate that subsequently reacts with diethylamine to form the amide. researchgate.net This method avoids the harsh conditions sometimes required to form acid chlorides.

Reaction Mechanisms Governing this compound Formation

The formation of this compound via the thioacyl chloride route proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the thiosalicyloyl chloride. This attack forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is then deprotonated by a base (such as triethylamine or another molecule of diethylamine) to yield the final, neutral this compound product and the corresponding ammonium (B1175870) salt.

The thioamide functional group exhibits resonance, which contributes to the planarity of the C-N bond and influences the reactivity of the molecule. researchgate.net The presence of the thiol group (-SH) at the ortho position can also influence the reaction through potential intramolecular interactions or by requiring protection during certain synthetic steps to prevent side reactions.

Modern Synthetic Strategies and Innovations

While classic methods are robust, modern organic synthesis seeks to improve efficiency, selectivity, and environmental compatibility. For thioamides, these efforts often focus on catalysis and stereocontrol.

Stereoselective and Regioselective Approaches

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial when a molecule possesses chirality. wikipedia.org For this compound itself, the molecule is achiral. However, the introduction of chiral centers into its derivatives would necessitate stereoselective synthesis. wikipedia.org Methodologies developed for the stereoselective synthesis of other complex amides, such as β-lactams, often employ chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms during the reaction. rsc.org For instance, a chiral auxiliary could be temporarily attached to the thiosalicylic acid or diethylamine backbone to direct the stereochemical outcome of a subsequent bond-forming reaction. wikipedia.org

Regioselectivity becomes important when dealing with substrates that have multiple reactive sites. In the context of substituted thiosalicylamides, regioselective reactions would control which position on the aromatic ring is functionalized. Directed ortho-metalation (DoM), a powerful strategy for achieving regiocontrol in aromatic compounds, often utilizes N,N-diethylamide groups to direct lithiation to the adjacent ortho position. nih.gov While the thiol group in this compound would complicate standard DoM protocols due to its acidity, this highlights the importance of regiocontrol in the synthesis of more complex analogues.

Catalyst Development in Thiosalicylamide Synthesis

Catalysis offers a means to accelerate reactions, improve yields, and conduct transformations under milder conditions. In amide synthesis, both metal-based and organocatalysts are employed. For example, copper-catalyzed oxidative coupling reactions have been used to synthesize N,N-diethylbenzamides from carboxylic acids and N,N-diethylformamide. mdpi.com The development of similar catalytic systems for thio-analogs is an active area of research.

Kinetic studies on the hydrolysis of related N-substituted phthalimides have shown that tertiary amines can act as nucleophilic catalysts, forming reactive intermediates that facilitate the reaction. nih.gov Such principles could be applied to develop catalytic methods for the formation of thiosalicylamides. The use of chiral catalysts, such as chiral phosphoric acids or diboranes, has proven effective in the stereoselective synthesis of other classes of compounds and represents a promising avenue for the asymmetric synthesis of chiral thiosalicylamide derivatives. researchgate.netrsc.org

Synthesis of this compound Analogues and Hybrid Structures

The synthesis of analogues and hybrid structures of this compound allows for the exploration of structure-activity relationships and the development of new functional molecules. These syntheses often involve modifying the core structure by introducing different substituents on the aromatic ring, altering the N-alkyl groups, or incorporating the thiosalicylamide moiety into a larger molecular framework.

For instance, analogues can be prepared by starting with substituted thiosalicylic acids. The general synthetic schemes described in section 2.1.1 can be applied to these modified precursors. The synthesis of N-acyl thiourea (B124793) derivatives, which share some functional similarity with thioamides, often proceeds by reacting an isothiocyanate with an amine, a strategy that could be adapted to create hybrid structures. mdpi.com

Furthermore, the N,N-diethylamide group can be incorporated into larger, more complex structures like calixarenes by reacting the parent molecule with α-chloro-N,N-diethylacetamide. researchgate.net Similarly, the thiosalicylamide core could be integrated into macrocycles or linked to other pharmacophores to create novel hybrid molecules with unique properties.

Modifications on the Salicylamide (B354443) Core Structure

Modifications to the core salicylamide structure of this compound predominantly involve electrophilic aromatic substitution on the benzene (B151609) ring. The existing hydroxyl and amide groups direct incoming electrophiles to specific positions. For instance, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Halogenation, such as bromination, can be carried out using bromine in a suitable solvent. These substitutions can significantly alter the electronic properties and, consequently, the chemical reactivity and biological activity of the molecule.

Modification ReactionReagentsPosition of Substitution
NitrationHNO₃, H₂SO₄Ortho and para to the hydroxyl group
Halogenation (Bromination)Br₂, solventOrtho and para to the hydroxyl group
SulfonationSO₃, H₂SO₄Ortho and para to the hydroxyl group
Friedel-Crafts AcylationAcyl halide, Lewis acid (e.g., AlCl₃)Ortho and para to the hydroxyl group

Diversification of N-Substituents and Diethyl Moiety

The synthetic framework allows for considerable diversification of the N-substituents. Instead of diethylamine, a wide array of primary and secondary amines can be employed to react with thiosalicyloyl chloride or activated thiosalicylic acid. This allows for the introduction of different alkyl, aryl, or heterocyclic groups at the nitrogen atom, leading to a library of N-substituted thiosalicylamides.

Furthermore, modifications of the diethyl groups themselves can be envisioned, although this is synthetically more challenging and would likely require starting from a different amine precursor. For example, using di-n-propylamine or di-isopropylamine would yield the corresponding N,N-dipropyl or N,N-diisopropylthiosalicylamides.

Amine ReactantResulting N-Substituent
DimethylamineN,N-Dimethyl
Di-n-propylamineN,N-Di-n-propyl
PiperidinePiperidinyl
AnilineN-Phenyl
BenzylamineN-Benzyl

Design and Synthesis of Multi-Dentate Thiosalicylamide Ligands

The thiosalicylamide scaffold, with its potential chelating atoms (sulfur, oxygen, and amide nitrogen), is an excellent building block for the design of multi-dentate ligands. These ligands are of significant interest in coordination chemistry for their ability to form stable complexes with metal ions.

Bidentate or tridentate ligands can be synthesized by incorporating additional donor groups into the thiosalicylamide structure. For example, a second thiosalicylamide unit can be linked to the first, creating a ligand with multiple binding sites. This can be achieved by using a diamine as a linker between two thiosalicyloyl chloride molecules. Another strategy involves introducing other ligating functionalities, such as a pyridine or imidazole (B134444) ring, onto the N-substituents or the salicylamide core.

Sustainable and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. The synthesis of this compound and its derivatives is no exception. Key areas of focus in greening these synthetic processes include the use of safer solvents, reduction of waste, and the use of catalytic methods.

One promising green approach is the use of enzymatic catalysis. Lipases, for instance, have been shown to be effective catalysts for amidation reactions under mild conditions, often in greener solvents like 2-methyltetrahydrofuran, reducing the need for harsh reagents and simplifying purification procedures. nih.gov

Microwave-assisted organic synthesis is another green technique that can be applied. Microwave heating can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and sometimes allowing for solvent-free conditions. nih.gov The direct amidation of carboxylic acids and amines under microwave irradiation, potentially with a reusable catalyst, presents a greener alternative to traditional methods that use stoichiometric activating agents.

Furthermore, the development of solvent-free reaction conditions is a cornerstone of green chemistry. For amide synthesis, mechanochemical methods, where mechanical force is used to initiate reactions, can eliminate the need for bulk solvents, thereby reducing waste and environmental impact.

Green Chemistry ApproachKey Advantages
Enzymatic CatalysisMild reaction conditions, high selectivity, use of greener solvents, reduced waste. nih.gov
Microwave-Assisted SynthesisFaster reaction rates, higher yields, potential for solvent-free reactions. nih.gov
Solvent-Free Reactions (Mechanochemistry)Elimination of solvent waste, reduced environmental impact.
Use of Greener SolventsReplacement of hazardous solvents with more benign alternatives (e.g., water, 2-MeTHF).
Catalytic MethodsReduction of stoichiometric waste, use of reusable catalysts.

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Structural Elucidation and Spectroscopic Characterization of N,n Diethylthiosalicylamide

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic techniques are indispensable for determining the structure of molecules. By probing how a molecule interacts with different forms of electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-Diethylthiosalicylamide (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, which would likely make the two ethyl groups non-equivalent.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0-8.0 ppm. Their specific chemical shifts and splitting patterns (e.g., doublets, triplets) would depend on their position relative to the thiol (-SH) and amide (-CON(CH₂CH₃)₂) groups.

Ethyl Protons (-CH₂CH₃): Because of the restricted rotation, two separate, broad signals would be expected for the methylene (B1212753) (-CH₂) protons, likely appearing as quartets around 3.3-3.8 ppm. reddit.com The methyl (-CH₃) protons would also likely appear as two distinct triplets around 1.1-1.3 ppm.

Thiol Proton (-SH): A broad singlet corresponding to the thiol proton would be expected. Its chemical shift can vary significantly depending on concentration and solvent but typically appears between 3.0-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be anticipated in the aromatic region (approx. 120-140 ppm), with the carbons directly attached to the thiol and amide groups showing unique shifts.

Carbonyl Carbon (C=O): The amide carbonyl carbon would produce a characteristic signal in the downfield region, typically around 168-172 ppm.

Ethyl Carbons (-CH₂CH₃): Due to the expected non-equivalence, two signals for the methylene carbons (approx. 39-44 ppm) and two signals for the methyl carbons (approx. 12-15 ppm) would be predicted.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum would highlight polar bonds. Key expected absorption bands include:

S-H Stretch: A weak but sharp band around 2550-2600 cm⁻¹ is characteristic of the thiol group.

C-H Stretch (Aromatic): Signals would appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals would appear just below 3000 cm⁻¹.

C=O Stretch (Amide): A strong, prominent absorption band is expected in the region of 1630-1660 cm⁻¹, characteristic of a tertiary amide. mdpi.com

C=C Stretch (Aromatic): Medium to weak bands would be observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: A signal around 1250 cm⁻¹ would be indicative of the amide C-N bond.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric bonds. Expected features include strong signals for the aromatic ring C=C stretching vibrations and potentially a more easily observable S-H stretching signal than in the FT-IR spectrum.

Expected Vibrational Frequencies for this compound
Functional Group Expected Wavenumber (cm⁻¹)
S-H Stretch2550 - 2600
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2975
C=O Stretch (Amide)1630 - 1660
C=C Stretch (Aromatic)1450 - 1600

This is an interactive data table. The values are predictive.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. uobabylon.edu.iq The spectrum of this compound would be dominated by the electronic structure of the substituted benzene ring.

π → π* Transitions: Strong absorptions are expected below 300 nm, corresponding to π → π* transitions within the aromatic ring and the carbonyl group. The conjugation of the carbonyl group with the ring would shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. msu.edu

n → π* Transitions: A weaker absorption band at a longer wavelength (likely >300 nm) may be observed, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons. uobabylon.edu.iq The thiol and diethylamide groups act as auxochromes, which are substituents that can modify the absorption wavelength and intensity of the primary chromophore (the benzoyl system).

Expected Electronic Transitions for this compound
Transition Type Expected Wavelength Region (nm)
π → π< 300
n → π> 300

This is an interactive data table. The values are predictive.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues from its fragmentation pattern. chemguide.co.uk For this compound (formula C₁₁H₁₅NOS), the exact mass would be approximately 209.09 g/mol .

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 209.

Fragmentation Pattern: The energetically unstable molecular ion would break into smaller, characteristic fragments. wikipedia.orglibretexts.org Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃, loss of 15 Da) to give a fragment at m/z = 194, or more favorably, the loss of an ethyl radical (•CH₂CH₃, loss of 29 Da) to give a fragment at m/z = 180.

Amide Bond Cleavage: Cleavage can occur to form the thiosalicyl cation [HSC₆H₄CO]⁺ at m/z = 137, or the diethylaminyl cation [(CH₃CH₂)₂N]⁺ at m/z = 72.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structure and Unit Cell Parameters

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This analysis would yield precise data on:

Molecular Confirmation: The exact spatial arrangement of the atoms, including the orientation of the diethylamide group relative to the aromatic ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-S, S-H) and angles, confirming the molecular geometry.

Crystal Packing and Unit Cell: Information on how the molecules arrange themselves in the crystal lattice, defined by the unit cell parameters (a, b, c, α, β, γ) and the crystal's space group.

Intermolecular Interactions: It would reveal any hydrogen bonding (e.g., involving the thiol S-H group) or other non-covalent interactions that stabilize the crystal structure.

Analysis of Intramolecular Bond Lengths, Angles, and Dihedral Angles

A definitive analysis of the intramolecular geometry of this compound, including precise bond lengths, bond angles, and dihedral angles, is contingent upon the availability of its crystal structure, typically determined via single-crystal X-ray diffraction. This experimental technique provides the atomic coordinates within the crystal lattice, from which these fundamental structural parameters can be calculated.

Without access to crystallographic data for this compound, it is not possible to provide an accurate, experimentally verified data table for its intramolecular parameters. Theoretical calculations, such as those using Density Functional Theory (DFT), could offer predicted values, but these would require experimental validation for confirmation.

Table 1: Representative Intramolecular Bond Lengths, Angles, and Dihedral Angles for this compound (Hypothetical Data) This table is for illustrative purposes only, as experimental data is not available.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (Å or °)
Bond Length C S Data not available
C O Data not available
C N Data not available
Bond Angle S C C Data not available
O C N Data not available
Dihedral Angle C C C S Data not available

Investigation of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which influences physical properties such as melting point and solubility. In the context of this compound, potential intermolecular forces would include hydrogen bonding and π-π stacking.

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the thiol hydrogen (S-H) and the carbonyl oxygen (C=O). Intermolecular hydrogen bonds might also occur, contributing to the formation of larger supramolecular structures. The existence and geometry of these bonds are typically confirmed through crystallographic studies.

π-π Stacking: The presence of the benzene ring allows for the possibility of π-π stacking interactions between adjacent molecules. These non-covalent interactions play a significant role in the self-assembly of aromatic compounds. The distance and orientation between aromatic rings would be determined from crystal structure data.

Analysis techniques such as Hirshfeld surface analysis are often employed to visualize and quantify these intermolecular contacts within a crystal lattice. However, without the foundational crystal structure data for this compound, a detailed investigation of its supramolecular assembly cannot be conducted.

Thermal Analysis Techniques in Understanding Stability and Decomposition Pathways

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and decomposition behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal the temperatures at which the compound begins to decompose and the percentage of mass lost at each stage. This helps in identifying the decomposition pathway and the thermal stability threshold.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting points, glass transitions, and the enthalpy of phase transitions. A DSC curve would show an endothermic peak corresponding to the melting of this compound, providing its precise melting point and heat of fusion. Exothermic peaks could indicate decomposition or crystallization events.

No experimental TGA or DSC data for this compound has been found in the public domain. Therefore, a specific discussion of its stability and decomposition pathways, supported by thermal analysis data, cannot be provided.

Coordination Chemistry and Ligand Properties of N,n Diethylthiosalicylamide

Principles of Coordination by Thiosalicylamide Ligands

N,N-Diethylthiosalicylamide belongs to the broader class of thioamide ligands, which are notable for their versatile coordination behavior with a range of metal ions. The coordination properties are dictated by the presence of multiple potential donor atoms and the electronic and steric characteristics of the molecule.

The this compound ligand possesses three potential donor atoms: the sulfur of the thiocarbonyl group (C=S), the nitrogen of the amide group, and the oxygen of the phenolic hydroxyl group. The thioamide moiety is a key functional group in its coordinating ability. In transition metal complexes containing a thioamide group, coordination typically involves the sulfur and nitrogen atoms. researchgate.net The sulfur atom, being a soft donor, generally shows a high affinity for softer metal ions. The nitrogen atom acts as a harder donor. The phenolic oxygen, once deprotonated, is a hard donor and can also participate in coordination, similar to the behavior seen in salicylaldehyde-based ligands. nih.gov The specific donor atoms involved in bonding depend on the metal ion's properties (hard/soft acid-base theory), the reaction conditions, and the solvent used.

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.orgbyjus.com this compound can exhibit different denticities depending on which donor atoms participate in coordination.

Bidentate Coordination: This is a common mode for ligands with two available donor sites. libretexts.org this compound is expected to act as a bidentate ligand, forming a stable chelate ring with a metal ion. Two primary chelation modes are possible:

(S, N) Coordination: The ligand can coordinate through the thiocarbonyl sulfur and the amide nitrogen, a typical mode for thioamide-containing ligands. researchgate.net

(O, S) Coordination: Alternatively, coordination can occur via the deprotonated phenolic oxygen and the thiocarbonyl sulfur.

(O, N) Coordination: Coordination through the phenolic oxygen and the amide nitrogen is also a possibility.

Bidentate ligands that form five- or six-membered rings with the metal ion tend to create highly stable complexes, an observation known as the chelate effect. byjus.com

The ability of a ligand to cause splitting of the d-orbitals of a central metal ion is known as its ligand field strength. wikipedia.orgallen.in This property is influenced by both the electronic and steric characteristics of the ligand.

Steric Properties: The two ethyl groups attached to the amide nitrogen (N,N-diethyl) introduce significant steric bulk around the nitrogen donor atom. This steric hindrance can influence the geometry of the metal complex, potentially favoring lower coordination numbers or causing distortions from ideal geometries (e.g., from octahedral to square planar or tetrahedral). The size and positioning of these alkyl groups can impact the stability and reactivity of the complex.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent. sapub.org While specific studies detailing the synthesis of this compound complexes are not prevalent, general methodologies for related thioamide and salicyl-type ligands are well-established. researchgate.netnih.gov Characterization typically involves techniques such as infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction to determine the ligand's coordination mode and the complex's geometry. sapub.orgmdpi.com

This compound is expected to form stable complexes with a variety of transition metals due to its available donor atoms.

Copper (Cu): Copper(I) and Copper(II) complexes are widely studied. nih.govnih.gov Copper, being a relatively soft metal ion, is expected to coordinate strongly with the soft sulfur donor of the thioamide group. Mononuclear and polynuclear copper complexes with various N- and S-donor ligands have been reported. nih.govresearchgate.net

Nickel (Ni): Nickel(II) forms a wide array of complexes with different geometries, including octahedral and square planar. nih.govchemijournal.com With a bidentate (S, N) or (O, N) ligand like this compound, square planar [NiL₂] type complexes are plausible, particularly given nickel's affinity for sulfur and nitrogen donors. mdpi.com

Rhenium (Re): Rhenium forms stable complexes in various oxidation states, often with sulfur- and nitrogen-containing ligands. mdpi.com Thioamide and thiosemicarbazone derivatives have been successfully used to create stable rhenium complexes, suggesting that this compound would be a suitable ligand for this metal. nih.govresearchgate.net

Palladium (Pd): Palladium(II) complexes, typically with a square planar geometry, are common. nih.gov Palladium has a strong affinity for nitrogen and sulfur donors and readily forms complexes with ligands containing these atoms. nih.govmdpi.com

Table 1: Expected Coordination Properties with Select Transition Metals

Metal Ion Common Oxidation State(s) Expected Geometry Affinity for Donor Atoms
Copper (Cu) +1, +2 Tetrahedral, Square Planar, Octahedral High for S, N, O
Nickel (Ni) +2 Square Planar, Octahedral High for N, S
Rhenium (Re) +1, +3, +5 Octahedral High for S, N
Palladium (Pd) +2 Square Planar High for S, N

The nuclearity of a metal complex—whether it is mononuclear (one metal center) or polynuclear (multiple metal centers)—is determined by the ligand's structure and the reaction stoichiometry.

Mononuclear Complexes: When this compound acts as a simple chelating ligand, it typically forms mononuclear complexes, where one or more ligand molecules coordinate to a single metal ion (e.g., [ML₂] or [ML₃]). nih.govnih.gov This is the most common arrangement unless the ligand possesses specific features that promote bridging.

Di- and Polynuclear Complexes: Polynuclear structures can form if a ligand has the ability to bridge two or more metal centers. nih.gov While the primary structure of this compound favors chelation, it is conceivable that the sulfur or oxygen atom could act as a bridging donor between two metal ions under specific conditions, leading to the formation of dimeric or polymeric structures. The formation of such species is often influenced by the choice of solvent, temperature, and the metal-to-ligand ratio.

Insufficient Information Found to Generate a Detailed Article on the Coordination Chemistry of this compound

Following a comprehensive search for scholarly information, it has been determined that there is a significant lack of specific research data available in the public domain concerning the coordination chemistry of the compound this compound. While general principles of coordination chemistry, spectroscopy, and thermodynamics of metal complexes are well-documented, detailed experimental and theoretical findings specifically for this compound and its metal complexes are not present in the available search results.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline, which includes specific subsections on geometrical preferences, complexation with lanthanide and main group metals, spectroscopic fingerprinting, X-ray crystallographic analysis, and the dynamics and thermodynamics of complexation. The explicit requirement for detailed research findings and data tables for this particular compound cannot be met with the currently accessible information.

Further research and publication in the field of inorganic and coordination chemistry would be necessary to provide the specific data required to construct the requested article.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings regarding the coordination chemistry and ligand properties of this compound, specifically concerning its stability constants, solution-phase equilibria, and the kinetics of its ligand exchange and complex formation, could not be located.

Extensive database searches for the compound and related derivatives, including "thiosalicylamide derivatives" and "N,N-dialkylthiosalicylamide," did not yield specific studies outlining the quantitative aspects of its coordination behavior. General principles of coordination chemistry suggest that the sulfur and nitrogen atoms of the thiosalicylamide moiety would likely participate in binding metal ions. However, without experimental data, any discussion of stability constants or reaction kinetics would be purely speculative.

The inquiry into the coordination chemistry of this compound is a pertinent one, as understanding these properties is crucial for various applications, including the design of novel therapeutic agents, catalysts, and materials. The stability of metal complexes, quantified by stability constants, dictates their persistence in solution, while kinetic studies provide insights into the mechanisms and speed of their formation and transformation.

Unfortunately, at present, the scientific community has not published research that specifically addresses these parameters for this compound. Therefore, the creation of data tables for stability constants and a detailed discussion of its solution-phase equilibria and ligand exchange kinetics is not possible. Further experimental investigation is required to elucidate the coordination chemistry of this compound.

Computational and Theoretical Investigations of this compound: A Review of Currently Available Research

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the robustness and widespread application of modern computational chemistry techniques, specific studies detailing the quantum chemical properties, non-covalent interactions, and energetic profiles of this particular molecule are not available in published peer-reviewed literature.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specific sections and subsections requested, which include:

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)

Energetic Profiling of Conformational Isomers and Transition States

Analysis of Non-Covalent Interactions

Quantum Theory of Atoms in Molecules (QTAIM)

While the methodologies outlined are standard and powerful tools for characterizing molecular behavior, their application to this compound has not been documented in accessible scientific databases. Generating content for these sections without specific research would require speculation and would not adhere to the principles of scientific accuracy.

Future research applying Density Functional Theory (DFT) and other computational methods to this compound would be necessary to elucidate its electronic structure, predict its reactivity, understand its conformational landscape, and analyze its intramolecular interactions. Such studies would provide valuable data for the scientific community.

Computational and Theoretical Investigations of N,n Diethylthiosalicylamide

Analysis of Non-Covalent Interactions

Non-Covalent Interaction Plot (NCIplot) Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecule and between molecules. chemtools.org This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.orgnih.gov Regions of non-covalent interactions are identified by analyzing areas where the reduced density gradient is low for low electron densities. nih.gov The nature of these interactions—whether they are attractive (like hydrogen bonds), repulsive (steric clashes), or weak (van der Waals forces)—is distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. chemtools.orgresearchgate.net

In the context of N,N-Diethylthiosalicylamide, NCIplot analysis can elucidate the intramolecular forces that stabilize its three-dimensional conformation. The analysis would likely reveal several key interactions:

Intramolecular Hydrogen Bonding: A significant attractive interaction is expected between the hydrogen of the phenolic hydroxyl (-OH) group and the sulfur atom of the thioamide group (O-H···S). This type of interaction is a strong stabilizing force that influences the orientation of the thioamide moiety relative to the phenyl ring.

Steric Interactions: Repulsive interactions, visualized as red regions in an NCI plot, would likely be observed between the bulky diethylamino group and the ortho-positioned hydroxyl group, as well as between the two ethyl groups themselves. researchgate.netjussieu.fr The balance between these repulsive forces and the aforementioned attractive forces dictates the molecule's preferred geometry.

Van der Waals Forces: Weak, attractive van der Waals interactions, typically shown in green, would be present throughout the molecule, particularly involving the hydrocarbon portions of the ethyl groups and the aromatic ring. jussieu.fr

The table below summarizes the potential non-covalent interactions in this compound that can be visualized using NCIplot analysis.

Interaction TypeParticipating GroupsNature of InteractionTypical NCI Plot Visualization
Hydrogen BondPhenolic -OH and Thioamide >SStrong, AttractiveBlue or Cyan Isosurface
C-H···π InteractionEthyl Group C-H and Benzene (B151609) RingWeak, AttractiveGreen or Bluish-Green Isosurface
Steric RepulsionBetween Ethyl Groups / Ethyl and Hydroxyl GroupsRepulsiveRed or Brown Isosurface
Van der WaalsAlkyl chains and Aromatic RingWeak, AttractiveGreen Isosurface

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time by integrating Newton's laws of motion. bonvinlab.org For this compound, MD simulations provide critical insights into its conformational flexibility and the influence of the surrounding environment, such as different solvents.

The flexibility of this compound is primarily centered around several rotatable bonds:

Aryl C–C(S) Bond: Rotation around this bond determines the orientation of the thioamide group relative to the phenyl ring.

C(S)–N Bond: The thioamide C-N bond has significant partial double-bond character, leading to a higher rotational barrier compared to a typical single bond. wikipedia.org This restricted rotation can result in different planar conformers.

Solvent plays a crucial role in determining the conformational landscape of the molecule. MD simulations can model these effects explicitly by including solvent molecules in the simulation box or implicitly using a continuum model. In a polar protic solvent like ethanol (B145695) or water, the solvent molecules would form hydrogen bonds with the polar hydroxyl and thioamide groups. This solvation would stabilize conformations where these groups are exposed to the solvent. Conversely, in a non-polar solvent like p-xylene, the molecule might adopt a more compact conformation to minimize the exposure of its polar moieties, potentially strengthening intramolecular hydrogen bonds. ump.edu.my Protein flexibility can also modulate water density near hydrophobic surfaces, which in turn affects ligand binding. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. mdpi.comjetir.org This method is instrumental in understanding how this compound might interact with biological targets at an atomic level.

In silico docking studies of this compound into a protein's active site would focus on identifying key binding interactions that contribute to its binding affinity. The distinct chemical features of the molecule allow for a variety of interactions:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The thioamide moiety is a stronger hydrogen bond donor but a weaker acceptor compared to its amide equivalent. nih.gov These groups can form crucial hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine.

Hydrophobic and π-Interactions: The benzene ring can engage in hydrophobic interactions with non-polar residues such as valine, leucine, and isoleucine. mdpi.com It can also participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Metal Coordination: Thioamides exhibit a greater affinity for certain metals compared to amides. nih.gov If the target protein is a metalloenzyme, the sulfur atom of the thioamide could potentially coordinate with a metal ion (e.g., Zn²⁺) in the active site. nih.gov

The following table details hypothetical interactions between this compound and amino acid residues within a protein active site, as would be predicted by molecular docking.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residue
Phenolic -OHHydrogen Bond Donor/AcceptorSerine, Aspartate, Histidine
Thioamide >SHydrogen Bond Acceptor, Metal CoordinationArginine, Zn²⁺ (in metalloenzymes)
Thioamide -NH (Hypothetical Primary/Secondary)Hydrogen Bond DonorGlutamate, Aspartate
Benzene Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine / Leucine, Valine
N-Ethyl GroupsHydrophobicAlanine, Isoleucine

Quantitative Structure-Activity Relationships (QSAR) for Related Thioamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.gov For thioamide scaffolds, QSAR models are valuable tools for predicting properties like chemical reactivity and for guiding the design of new molecules with desired characteristics.

The chemical reactivity of thioamides—including their susceptibility to oxidation, reduction, or nucleophilic/electrophilic attack—can be modeled using QSAR. springerprofessional.de The development of such a predictive model involves several steps:

Data Set Curation: A diverse set of thioamide compounds with experimentally measured reactivity data is compiled.

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed chemical reactivity.

Validation: The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model for the reactivity of a thioamide might take the form:

Reactivity = c₀ + (c₁ × EHOMO) - (c₂ × LogP) + (c₃ × qS)

Where EHOMO is the energy of the Highest Occupied Molecular Orbital, LogP is the lipophilicity, qS is the partial charge on the sulfur atom, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

The foundation of any QSAR model is the correlation between molecular descriptors and the properties of interest. For thioamide scaffolds, specific descriptors can be linked to various chemical properties. Quantum chemical calculations provide valuable information on properties such as the polarity of the C=S bond and the acidity of adjacent atoms. springerprofessional.de

Electronic Descriptors: These describe the electronic distribution in the molecule. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) often correlates with susceptibility to oxidation, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can relate to susceptibility to reduction and nucleophilic attack. springerprofessional.de Partial atomic charges can predict the most likely sites for electrophilic or nucleophilic reactions.

Steric Descriptors: These descriptors quantify the size and shape of the molecule. Parameters like molecular volume or surface area can influence how easily a reactant can approach the thioamide functional group, thus affecting reaction rates.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing atomic connectivity. They can be correlated with bulk properties like boiling point or solubility.

Hydrophobic Descriptors: Descriptors like the logarithm of the partition coefficient (LogP) quantify the molecule's lipophilicity, which is a key factor in its solubility in non-polar solvents and its ability to cross biological membranes.

The table below provides examples of molecular descriptors and their potential correlation with the chemical properties of thioamide-containing compounds.

Descriptor ClassSpecific Descriptor ExampleCorrelated Chemical PropertyRationale for Correlation
Electronic HOMO EnergyOxidative StabilityHigher HOMO energy indicates electrons are more easily removed.
Partial Charge on SulfurNucleophilicity of SulfurA more negative partial charge suggests a higher electron density, making it a better nucleophile.
Steric Molecular VolumeReaction RateLarger volume can cause steric hindrance, slowing down reactions at the thioamide group.
Hydrophobic LogPAqueous SolubilityA higher LogP value indicates lower solubility in water.
Topological Wiener IndexBoiling PointReflects molecular branching and compactness, which influence intermolecular forces.

Research Applications and Potential in Chemical and Biological Systems

N,N-Diethylthiosalicylamide in Catalysis Research

Transition metal complexes are fundamental to many catalytic processes. The design of ligands that coordinate to the metal center is crucial for controlling the catalyst's activity, selectivity, and stability. While ligands containing nitrogen, sulfur, and oxygen donor atoms are of great interest in catalysis, specific studies on this compound in this capacity are not readily found in the current body of scientific literature.

Ligand Design for Homogeneous Transition Metal Catalysis

Homogeneous catalysis involves a catalyst in the same phase as the reactants. The performance of a metal-based catalyst is heavily influenced by the electronic and steric properties of its ligands. There is a vast body of research on the design of ligands for various homogeneous catalytic reactions, such as cross-coupling, hydrogenation, and hydroformylation. However, specific research detailing the synthesis of transition metal complexes with this compound and their application in homogeneous catalysis is not available in the reviewed literature.

Electrocatalytic Functions of this compound Complexes (e.g., CO2 reduction)

Electrocatalysis utilizes catalysts to accelerate electrochemical reactions. The reduction of carbon dioxide (CO2) into value-added chemicals is a significant area of research aimed at mitigating climate change and producing sustainable fuels. This often involves metal complexes that can mediate the transfer of electrons to CO2. Despite the relevance of developing new electrocatalysts, there are no specific studies found that investigate the electrocatalytic functions of this compound complexes, including for CO2 reduction.

Investigation of Reaction Mechanisms in Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing the catalyst and the reaction conditions. This involves identifying and characterizing the various intermediates and transition states in the reaction pathway. Such studies often employ a combination of experimental techniques (e.g., spectroscopy, kinetics) and computational modeling. As there are no reported catalytic applications of this compound complexes, there is consequently no research available on the investigation of their potential reaction mechanisms in catalytic cycles.

Contributions to Materials Science Research

In materials science, organic ligands are essential building blocks for the creation of new materials with tailored properties. These can range from porous frameworks to functional polymers.

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, with potential applications in gas storage, separation, and catalysis. The structure and properties of MOFs and coordination polymers are highly dependent on the geometry and functionality of the organic linkers. There is no available research that describes the use of this compound as a ligand for the synthesis of MOFs or coordination polymers.

Development of Functional Organic and Hybrid Materials

Functional organic and hybrid materials are designed to possess specific physical or chemical properties for a wide range of applications, including electronics, sensing, and energy storage. The incorporation of specific organic molecules can impart desired functionalities. A search of the scientific literature did not yield any studies on the development of functional organic or hybrid materials that specifically incorporate this compound.

Advanced Analytical Chemistry Methodologies

The unique structure of this compound, featuring a sulfur donor atom and an amide linkage, makes it a compelling candidate for applications in analytical chemistry, particularly in the detection and quantification of various analytes.

Design of Metal Ion Sensors and Probes based on this compound Complexes

The design of selective and sensitive sensors for metal ions is a significant area of research. While specific studies on this compound as the primary component of such sensors are not extensively detailed in publicly available literature, the broader class of thiobenzamides and salicylamide (B354443) derivatives, to which it belongs, has shown considerable promise. The underlying principle involves the coordination of the thioamide sulfur and amide nitrogen or phenolic oxygen (in the case of salicylamides) with a central metal ion. This interaction can lead to changes in the molecule's photophysical properties, such as fluorescence or color, forming the basis for a sensor.

For instance, a phenanthroimidazole-based thiobenzamide (B147508) has been utilized as a sensor for the highly selective detection of mercury(II) ions. This sensor operates on a desulfurization reaction promoted by Hg(2+), which transforms the weakly fluorescent thioamide into a highly fluorescent amide, resulting in a significant increase in fluorescence intensity. nih.gov This mechanism highlights the potential of the thioamide group, present in this compound, for the development of fluorescent probes. The design of such probes often involves integrating the binding site with a fluorophore, where metal ion complexation modulates the fluorescence output. researchgate.netnih.govfrontiersin.orgsemanticscholar.org

The synthesis of metal complexes with related Schiff bases and other ligands has been a cornerstone in the development of these sensors. nih.govnih.govresearchgate.netsemanticscholar.org The characterization of these complexes using spectroscopic methods is crucial to understanding their structure and sensing mechanism. nih.govnih.gov

Spectroscopic Detection and Quantification of Analytes

Spectroscopic techniques are pivotal in the application of this compound and its derivatives for analytical purposes. The formation of metal complexes with this ligand can be monitored using UV-Vis and fluorescence spectroscopy. Changes in the absorption or emission spectra upon addition of a metal ion can be correlated to the analyte's concentration.

The stoichiometry and stability of the metal complexes formed are critical parameters that can be determined spectroscopically. For example, in related N-phthalimide azo-azomethine dyes, the formation of 1:2 (metal:ligand) complexes has been observed, and their stability constants have been calculated. nih.gov This type of data is essential for the development of quantitative analytical methods.

Investigations in Biological Chemistry (Exclusively In Vitro and In Silico Mechanistic Studies)

The biological potential of this compound is an emerging area of interest, with current research focusing on understanding its fundamental interactions with biomacromolecules and its intrinsic chemical properties related to antioxidant and antimicrobial activity.

Studies on Ligand-Biomacromolecule Interactions and Binding Mechanisms

The interaction of small molecules with proteins, particularly serum albumins, is a key determinant of their pharmacokinetic and pharmacodynamic properties. While direct studies on this compound are limited, the principles of these interactions can be inferred from studies on similar molecules. Techniques such as fluorescence quenching, circular dichroism, and molecular docking are employed to elucidate these binding mechanisms. mdpi.commdpi.com

Fluorescence quenching studies can reveal the binding affinity and the number of binding sites of a ligand on a protein like human serum albumin (HSA). lsu.edunih.gov The quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in the protein upon ligand binding provides valuable information about the binding process. ub.edu For example, the interaction of various drugs with serum albumin has been extensively studied to understand their distribution and efficacy. mdpi.commdpi.com

In silico molecular docking provides a computational model of the binding interaction, predicting the preferred binding site and the types of interactions involved, such as hydrogen bonding and hydrophobic interactions. mdpi.com This approach can be instrumental in understanding how this compound might interact with biological macromolecules.

Evaluation of Antioxidant Properties in Chemical Systems

Assay TypePrinciple
DPPH Radical Scavenging Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is monitored spectrophotometrically. mdpi.com
ABTS Radical Scavenging Similar to the DPPH assay, this method assesses the scavenging of the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Mechanistic Studies of Antimicrobial Activity Against Model Organisms (e.g., Bacterial Strains In Vitro)

The antimicrobial properties of salicylamide derivatives have been a subject of interest. Studies on various N-substituted salicylamides have demonstrated activity against a range of bacterial strains, including vancomycin-resistant enterococci. nih.govresearchgate.netmuni.cz The mechanism of action for these compounds is an area of active investigation.

For related compounds, proposed antimicrobial mechanisms include the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.comresearchgate.net The lipophilicity of the molecule, influenced by substituents like the diethyl groups in this compound, can play a crucial role in its ability to penetrate bacterial cell walls and exert its effect. nih.gov In vitro studies often involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains. mdpi.comresearchgate.net Mechanistic studies may involve investigating the effect of the compound on bacterial cell morphology, membrane integrity, and key cellular processes. mdpi.comresearchgate.net

Conclusion and Future Research Directions

Synthesis of Novel N,N-Diethylthiosalicylamide Derivatives

The synthesis of novel derivatives of this compound is a promising avenue for expanding the chemical space and exploring structure-activity relationships. Modern synthetic methodologies, such as multicomponent reactions, offer efficient pathways to a diverse range of thioamides. chemistryforsustainability.org These reactions can introduce various functional groups onto the aromatic ring or modify the N,N-diethyl groups, leading to derivatives with tailored electronic and steric properties.

Future synthetic efforts could focus on:

Ring-substituted derivatives: Introducing electron-donating or electron-withdrawing groups onto the salicyl ring can modulate the acidity of the thiol proton and the coordination properties of the molecule.

N-alkyl and N-aryl variations: Replacing the ethyl groups with other alkyl or aryl substituents can influence the solubility, stability, and steric hindrance around the metal center in coordination complexes. mdpi.com

Derivatives for biological applications: Incorporating biocompatible moieties could lead to new compounds with potential applications in medicinal chemistry, building on the known biological activities of other thioamide-containing molecules. chemrxiv.orgnih.gov

Illustrative Table of Potential this compound Derivatives:

Derivative NameR1 Substituent (on ring)R2 Substituent (on Nitrogen)Potential Application Area
5-Nitro-N,N-diethylthiosalicylamide-NO2-CH2CH3Coordination Chemistry
4-Methoxy-N,N-diethylthiosalicylamide-OCH3-CH2CH3Materials Science
N,N-Dibenzylthiosalicylamide-H-CH2C6H5Catalysis
2-Thio-(N-ethyl-N-propyl)salicylamide-H-CH2CH2CH3Medicinal Chemistry

This table is illustrative and presents hypothetical derivatives for future research.

Exploration of Underutilized Coordination Modes and Metal Centers

The coordination chemistry of thiosalicylamides is rich and varied, with the potential for multiple coordination modes involving the sulfur and nitrogen atoms. While bidentate coordination is common, other modes, such as monodentate and bridging, could be explored with different metal centers. sapub.orglibretexts.org The choice of metal ion plays a crucial role in determining the geometry and properties of the resulting complex. youtube.com

Future research could investigate:

Complexation with f-block elements: The coordination chemistry of lanthanides and actinides with thiosalicylamide ligands is an underexplored area that could lead to new materials with interesting magnetic and optical properties.

Mixed-ligand complexes: Incorporating this compound into complexes with other ligands can create sophisticated architectures with unique reactivity and catalytic activity.

Uncommon oxidation states: Stabilizing unusual oxidation states of metals through coordination with this compound could open up new avenues in catalysis and materials science.

Integration of this compound in Multicomponent Systems

Multicomponent systems, where several molecules self-assemble to form a functional entity, are at the forefront of materials science and nanotechnology. The versatile coordination and hydrogen-bonding capabilities of this compound make it an excellent candidate for incorporation into such systems.

Potential areas of exploration include:

Supramolecular assemblies: Designing and synthesizing supramolecular structures based on this compound and its derivatives could lead to the development of new sensors, catalysts, and drug delivery systems.

Metal-organic frameworks (MOFs): The use of this compound as a building block for MOFs could result in materials with high porosity and tailored functionalities for applications in gas storage and separation.

Nanoparticle functionalization: Anchoring this compound onto the surface of nanoparticles can modify their properties and create hybrid materials with enhanced catalytic or sensing capabilities.

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental efforts and accelerating the discovery of new materials and reactions. nih.govnih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, spectroscopic properties, and reaction mechanisms of this compound and its derivatives. researchgate.net

Future computational studies could focus on:

Predicting coordination preferences: Calculating the binding energies of this compound with various metal ions can help in selecting the most promising candidates for synthetic efforts.

Simulating spectroscopic data: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds and the interpretation of experimental results.

Designing catalysts with enhanced activity: Computational screening of potential catalysts based on this compound complexes can identify promising candidates for specific chemical transformations.

Illustrative Table of Computationally Predicted Properties:

PropertyPredicted Value for this compoundMethod
Dipole Moment~4.5 DDFT/B3LYP
HOMO-LUMO Gap~3.8 eVTD-DFT
¹H NMR (Thiol Proton)~5.2 ppmGIAO-DFT
C=S Stretching Frequency~1100 cm⁻¹DFT/B3LYP

This table is for illustrative purposes, and the values are hypothetical, based on general trends for similar molecules.

Challenges and Opportunities in the Broader Thiosalicylamide Research Field

The broader field of thiosalicylamide research is ripe with both challenges and opportunities. Overcoming the synthetic challenges associated with the selective functionalization of these molecules will open up new avenues for exploration. mdpi.com The inherent reactivity of the thioamide group presents both a challenge in terms of stability and an opportunity for developing novel chemical transformations. chemrxiv.orgchemrxiv.org

Key opportunities include:

Development of new synthetic methods: The design of novel, efficient, and sustainable methods for the synthesis of thiosalicylamide derivatives is a key area for future research. chemistryforsustainability.orgmdpi.com

Exploration of biological activity: A systematic investigation of the biological properties of a wide range of thiosalicylamide derivatives could lead to the discovery of new therapeutic agents. nih.govnih.gov

Applications in materials science: The unique electronic and coordination properties of thiosalicylamides can be harnessed to create new functional materials with applications in electronics, optics, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N,N-Diethylthiosalicylamide, and how are reaction conditions optimized for purity?

  • Methodological Answer : Synthesis typically involves thioamide formation via nucleophilic substitution between thiosalicylic acid derivatives and diethylamine. Key parameters include solvent choice (e.g., DMF or DMSO for solubility), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 molar ratio of acid to amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Purity validation requires gas chromatography (GC) with flame ionization detection (≥99% purity threshold) .
  • Safety Note : Use fume hoods, nitrile gloves, and chemical-resistant aprons to mitigate exposure risks .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral benchmarks should researchers expect?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR should show peaks for aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 3.2–3.5 ppm for N-CH₂), and methyl groups (δ 1.0–1.3 ppm for CH₃).
  • FT-IR : Key stretches include C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹).
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z ≈ 223 (C₁₁H₁₅NOS⁺).
  • Cross-validate results with reference databases (e.g., ChemIDplus ) and ensure instrument calibration with certified standards.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local exhaust systems to prevent vapor inhalation .
  • PPE : Wear safety goggles, nitrile gloves, and lab coats. For spills, deploy absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor for degradation (e.g., discoloration or odor changes) during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Replication : Reproduce experiments under identical conditions (solvent, pH, temperature) .
  • Parameter Variation : Systematically test variables (e.g., concentration gradients, solvent polarity) to identify confounding factors.
  • Meta-Analysis : Apply statistical tools (ANOVA, t-tests) to aggregate data and assess significance thresholds. Reference NIH guidelines for preclinical data reporting to ensure consistency .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess stability and solvation effects.
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in palladium-catalyzed coupling reactions) .

Q. How does this compound degrade under oxidative conditions, and what are the implications for experimental reproducibility?

  • Methodological Answer :

  • Degradation Pathways : Oxidative cleavage of the thioamide bond may yield sulfonic acid derivatives. Monitor via HPLC-MS for byproduct identification.
  • Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures and store samples under inert gas (N₂/Ar).
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, using repositories like Chemotion or RADAR4Chem .

Data Management and Reporting

Q. What best practices ensure reproducible documentation of this compound experiments?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to record raw data, instrument settings, and environmental conditions .
  • Metadata Standards : Include CAS No. (if available), purity grades, and batch numbers.
  • Prepublication Checks : Follow the NIH preclinical checklist to address missing data or methodological gaps .

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